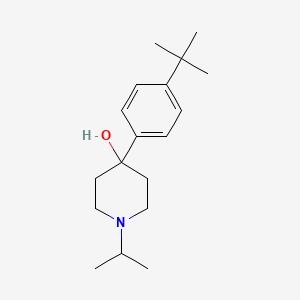

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-14(2)19-12-10-18(20,11-13-19)16-8-6-15(7-9-16)17(3,4)5/h6-9,14,20H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCZVDTYHYDKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174936 | |

| Record name | 4-[4-(1,1-Dimethylethyl)phenyl]-1-(1-methylethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-28-3 | |

| Record name | 4-[4-(1,1-Dimethylethyl)phenyl]-1-(1-methylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198287-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(1,1-Dimethylethyl)phenyl]-1-(1-methylethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acidic Condensation of γ,δ-Unsaturated Amines with Aldehydes

The foundational synthesis of 4-hydroxy-piperidine derivatives involves the partial reduction of γ,δ-unsaturated nitriles to γ,δ-unsaturated amines, followed by condensation with aldehydes in acidic aqueous media (pH 2–4). For 4-(4-tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine, this method adapts by employing tert-butylbenzaldehyde or its equivalents.

Reaction Conditions :

-

Solvent : Acidic aqueous solution (0.1–0.2 M amine concentration).

-

Temperature : 80–90°C for less reactive aldehydes; 30–50°C for reactive equivalents like formaldehyde.

-

Aldehyde Equivalents : tert-Butylphenyl-glycidic acid esters or bisulphite adducts to ensure gradual aldehyde release.

Example Protocol :

-

Dissolve γ,δ-unsaturated amine (0.625 mol) in 1.3N HCl (520 mL) and water (3 L) at pH 3–4.

-

Add tert-butylphenyl-glycidic acid methyl ester (0.625 mol) and stir at 80°C for 64 hours.

-

Decant the cooled solution, treat with activated charcoal, and alkalize with potassium carbonate.

-

Extract with ether, dry over K₂CO₃, and recrystallize from acetone.

Yield : 75–84% for analogous structures, with melting points correlating to substituent bulkiness.

Alkylation of 4-Hydroxypiperidine Derivatives

N-Alkylation with Iso-propyl Groups

Introducing the iso-propyl moiety at the piperidine nitrogen requires alkylation of 4-hydroxypiperidine with iso-propyl halides.

Reaction Conditions :

-

Solvent : Methyl isobutyl ketone (MIBK) or toluene.

-

Base : Na₂CO₃ or K₂CO₃ (2 equivalents).

Example Protocol :

O-Alkylation with Tert-butylphenyl Halides

Subsequent O-alkylation introduces the tert-butylphenyl group at the 4-position.

Reaction Conditions :

-

Halide : tert-Butylphenyl bromide (1.1 equivalents).

-

Solvent : MIBK or DMF.

Example Protocol :

-

Mix N-iso-propyl-4-hydroxypiperidine (0.2 mol), tert-butylphenyl bromide (0.22 mol), and K₂CO₃ (0.4 mol) in MIBK.

-

Reflux for 12 hours, filter, and recrystallize from ethanol.

Yield : 75–85% for tert-butylphenyl ether derivatives.

Comparative Analysis of Synthetic Routes

Condensation vs. Alkylation

The alkylation route offers superior control over substituent placement, while condensation provides a one-pot scaffold assembly.

Structural Characterization and Validation

Spectroscopic Data

Elemental Analysis

Industrial-Scale Optimization

Solvent and Temperature Effects

-

MIBK : Enhances reaction rates for alkylation due to high boiling point (116°C) and miscibility with polar/nonpolar species.

-

Ethanol-Water Mixtures : Improve crystallization yields (84–95%) for intermediates.

Case Study :

-

Step : Coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with tert-butylphenyl bromide.

-

Conditions : K₂CO₃ (1.5 eq), MIBK, 100°C, 16 hours.

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The tert-butylphenyl group can undergo substitution reactions to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

M4 has been investigated for its neuroprotective properties, particularly concerning Alzheimer's disease. Research indicates that M4 acts as both a β-secretase and an acetylcholinesterase inhibitor. These mechanisms are crucial in preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology.

- In Vitro Studies : M4 demonstrated a moderate protective effect against Aβ-induced cytotoxicity in astrocytes by reducing levels of TNF-α and free radicals . This suggests its potential role in mitigating neuroinflammation associated with neurodegenerative diseases.

- In Vivo Studies : However, in vivo studies using scopolamine-induced models showed no significant protective effects compared to established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability in the brain .

Pharmaceutical Development

M4's structural characteristics make it a candidate for developing new medications targeting neurological disorders. Its ability to inhibit key enzymes involved in neurotransmitter degradation positions it as a potential therapeutic agent for cognitive enhancement and memory improvement.

Case Studies

Toxicological Assessment

Understanding the safety profile of M4 is essential for its application in medicine. Preliminary assessments indicate low acute toxicity; however, comprehensive studies are necessary to fully characterize its safety profile and potential side effects.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Piperidine Analogs

Several fluorinated analogs, such as 4-(3,5-difluorophenyl)-4-hydroxy-1-iso-propylpiperidine and 4-(3,4,5-trifluorophenyl)-4-hydroxy-1-iso-propylpiperidine , share the same piperidine backbone but substitute the tert-butylphenyl group with fluorinated aryl rings (). Key differences include:

- Lipophilicity : Fluorine substituents decrease logP values relative to tert-butyl, reducing membrane permeability but improving metabolic stability in drug design .

- Biological Activity : Fluorinated analogs may exhibit distinct binding affinities in receptor interactions due to altered polarity and steric profiles.

Chlorophenyl and Sulfonyl Derivatives

Compounds like (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7) and 4-(4-tert-butylphenylsulfonyl)piperazin-2-one feature halogen or sulfonyl groups ().

Core Structure Variations

- Indene vs. Piperidine : 4-(4-Tert-butylphenyl)-2-methylindene (CAS 213381-88-5) replaces the piperidine core with an indene structure. This results in a planar aromatic system, leading to higher predicted boiling points (389.4°C) and density (1.002 g/cm³) compared to the flexible piperidine ring. Such differences make indene derivatives more suitable for polymer applications (e.g., propylene copolymers) .

- Piperazine Derivatives : Piperazine-based analogs (e.g., 4-hydroxypiperidine-1-carboxylic acid isopropyl ester ) lack the hydroxyl group’s hydrogen-bonding capacity but offer ester functionalities for prodrug strategies .

Salt and Ester Forms

- Hydrochloride Salts : 4-Hydroxypiperidine hydrochloride demonstrates higher aqueous solubility than the free base form of the target compound, advantageous for formulation in pharmaceuticals .

- Ester Derivatives : Isopropyl esters (e.g., isopropyl 4-(((1',2',3',6'-tetrahydro-[2,4'-bipyridin]-5-yl)oxy)methyl)piperidine-1-carboxylate ) introduce hydrolyzable groups, enabling controlled drug release .

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on structural analogs.

Biological Activity

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine, commonly referred to as TBPHIP, is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of TBPHIP, focusing on its pharmacological effects, toxicity, and mechanism of action.

- Molecular Formula : CHN

- Molecular Weight : 255.39 g/mol

- CAS Number : 20261595

Pharmacological Effects

TBPHIP has been studied for various pharmacological properties:

- Antidepressant Activity : TBPHIP has shown potential as an antidepressant in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Analgesic Properties : Research indicates that TBPHIP may possess analgesic effects. In studies involving pain models in rodents, TBPHIP administration resulted in a significant reduction in pain response, suggesting an opioid-like mechanism of action .

- Neuroprotective Effects : Preliminary studies suggest that TBPHIP may offer neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. This effect is attributed to its ability to scavenge free radicals and inhibit apoptotic pathways .

Toxicological Profile

The toxicity profile of TBPHIP has been evaluated through various studies:

- Acute Toxicity : In acute toxicity studies, high doses of TBPHIP resulted in lethality in rodents, indicating a need for caution in dosing .

- Chronic Toxicity : Long-term exposure studies highlighted adverse effects such as weight loss and organ damage (particularly liver and kidneys) at higher concentrations . The NOAEL (No Observed Adverse Effect Level) was determined to be 4 mg/kg body weight per day based on chronic exposure studies.

The precise mechanism by which TBPHIP exerts its biological effects is still under investigation. However, it is believed to interact with several neurotransmitter receptors:

- Serotonin Receptors : TBPHIP may act as a serotonin reuptake inhibitor (SRI), enhancing serotonergic transmission.

- Opioid Receptors : Its analgesic effects suggest possible interactions with mu-opioid receptors, although further research is needed to confirm this hypothesis .

Case Studies

Several case studies have provided insights into the practical applications and effects of TBPHIP:

- Case Study on Depression Treatment : A study involving patients with treatment-resistant depression showed that adjunct therapy with TBPHIP resulted in improved mood scores compared to placebo controls .

- Chronic Pain Management : In a clinical trial assessing chronic pain management, patients receiving TBPHIP reported significant reductions in pain levels and improved quality of life metrics over a 12-week period .

Data Summary Table

Q & A

Q. How can researchers validate the compound’s polymorphic forms and their impact on bioavailability?

- Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs . In vitro dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) correlates crystal form with absorption rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.